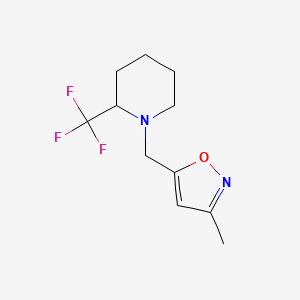

![molecular formula C8H13NO2S B6428554 ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1934987-42-4](/img/structure/B6428554.png)

ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-azabicyclo[2.2.1]heptanes . These are a class of compounds that can be synthesized through various methods, such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of these reactions can be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Synthetic Studies Toward Longeracemine

This compound has been used in synthetic studies toward longeracemine . Longeracemine is a member of the family of alkaloids that contains a highly functionalized 2-azabicyclo[2.2.1]heptane core . A synthetic intermediate containing the core of longeracemine has been efficiently prepared by employing a stereoselective SmI2-mediated cascade reaction .

Electrophilic Halogenation and Chalcogenation

The compound has been studied for its regio- and stereochemical regularities of electrophilic halogenation and chalcogenation . Halogenation of both endo and exo isomers gave exclusively the rearranged products .

Biological Activities

The Daphniphyllum family, which includes compounds with a 2-azabicyclo[2.2.1]heptane core, has been shown to exhibit a wide variety of biological activities . These include cytotoxicity against a number of cancer cell lines, antioxidant properties, inhibition of platelet aggregation, insecticidal, and anti-HIV activity .

Construction of Polyfunctionalised Bicyclic Systems

The compound has been used in the construction of polyfunctionalised bicyclic systems . The lactone (an isomer of the compound) reacted extremely selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .

Research in Organic Chemistry

The compound is used in research in organic chemistry . It is used in the study of reactions with various electrophilic reagents .

Pharmaceutical Research

Given its biological activities, the compound is likely to be used in pharmaceutical research . Its cytotoxicity against a number of cancer cell lines, antioxidant properties, inhibition of platelet aggregation, insecticidal, and anti-HIV activity make it a potential candidate for drug development .

Mechanism of Action

Mode of Action

The mode of action of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with various electrophilic reagents . The compound reacts with these reagents to give addition products . For example, reaction with m-chloroperoxybenzoic acid (MCPBA) results in the formation of an epoxide .

Biochemical Pathways

The compound is involved in reactions such as palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of these reactions can be further functionalized to build up a library of bridged aza-bicyclic structures .

Result of Action

The result of the action of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is the formation of a range of polyfunctionalised bicyclic systems . These systems are formed through the reaction of the compound with various electrophilic reagents .

properties

IUPAC Name |

ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-11-8(10)9-4-7-3-6(9)5-12-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMFHSYJYLFYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2CC1CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)

![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)

![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)

![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)

![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)

![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)

![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)

![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)

![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)